molecular formula C14H24BN3O2 B1426730 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine CAS No. 1175708-03-8

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B1426730
CAS No.: 1175708-03-8
M. Wt: 277.17 g/mol
InChI Key: VCMSGGJUFFRKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a pyrazolyl ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable halide precursor under palladium-catalyzed conditions.

  • Pyrazole Formation: : The resulting boronic acid derivative is then reacted with hydrazine to form the pyrazolyl ring.

  • Piperidine Attachment: : Finally, the pyrazolyl ring is reacted with piperidine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The pyrazolyl ring can be reduced to form pyrazolidines.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Pyrazolidines: : Resulting from the reduction of the pyrazolyl ring.

  • Substituted Piperidines: : Produced through nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: : It serves as a probe in biochemical assays to study enzyme activities.

  • Medicine: : It is explored for its potential therapeutic properties in drug discovery.

  • Industry: : It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The pyrazolyl ring can interact with receptors, influencing signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which include the boronic acid group and the pyrazolyl ring. Similar compounds include:

  • Boronic Acids: : These compounds share the boronic acid group but lack the pyrazolyl ring.

  • Pyrazoles: : These compounds contain the pyrazolyl ring but do not have the boronic acid group.

  • Piperidines: : These compounds have the piperidine ring but lack the boronic acid and pyrazolyl groups.

The combination of these structural elements in 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12/h9-10,12,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMSGGJUFFRKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Customer
Q & A

Q1: What is the significance of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate in pharmaceutical synthesis?

A1: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a key building block in the multi-step synthesis of pharmaceutically relevant molecules. One notable example is its use in the production of crizotinib, a medication utilized in cancer treatment []. This highlights the importance of this compound as a synthetic intermediate in medicinal chemistry.

Q2: What is the synthetic route employed to produce Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate?

A2: The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a multi-step process initiated with Tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material []. The synthesis involves three distinct steps, ultimately yielding the desired compound. This approach provides a practical method for obtaining this important intermediate for subsequent pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.